molecular formula C21H11NO5S B1672734 FITC (Fluorescein 5-isothiocyanate) CAS No. 3326-32-7

FITC (Fluorescein 5-isothiocyanate)

Cat. No. B1672734
CAS RN: 3326-32-7
M. Wt: 389.4 g/mol
InChI Key: MHMNJMPURVTYEJ-UHFFFAOYSA-N
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Patent
US04609689

Procedure details

A solution of 5.8 mg of FITC in 4 ml of DMF was prepared and serially diluted 1:4 with DMF. To 0.3 ml of each FITC-DMF dilution was added 5 ml of the above 1% microbead suspension. The suspensions were stirred for 1 hour and the equivalent fluorescence of each was determined. The results are given in the following Table:
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
FITC DMF
Quantity
0.3 mL
Type
reactant
Reaction Step Two
[Compound]
Name
microbead suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([N:7]=[C:8]=[S:9])=[CH:5][C:4]2[C:10]([O:12][C:13]3([C:23]4[CH:24]=[CH:25][C:26]([OH:28])=[CH:27][C:22]=4[O:21][C:15]4[CH:16]=[C:17]([OH:20])[CH:18]=[CH:19][C:14]3=4)[C:3]=2[CH:2]=1)=[O:11].CN(C=O)C>CN(C=O)C>[CH:1]1[C:6]([N:7]=[C:8]=[S:9])=[CH:5][C:4]2[C:10]([O:12][C:13]3([C:14]4[CH:19]=[CH:18][C:17]([OH:20])=[CH:16][C:15]=4[O:21][C:22]4[CH:27]=[C:26]([OH:28])[CH:25]=[CH:24][C:23]3=4)[C:3]=2[CH:2]=1)=[O:11] |f:0.1|

Inputs

Step One
Name
Quantity
4 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
FITC DMF
Quantity
0.3 mL
Type
reactant
Smiles
C1=CC2=C(C=C1N=C=S)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O.CN(C)C=O
Name
microbead suspension
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
The suspensions were stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1=CC2=C(C=C1N=C=S)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O
Measurements
Type Value Analysis
AMOUNT: MASS 5.8 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.